Methyl 3-Amino-4-(isopropylsulfonyl)thiophene-2-carboxylate

Description

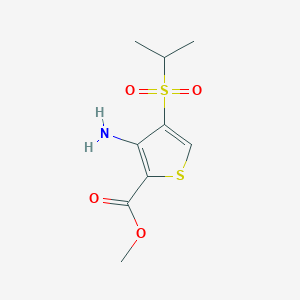

Methyl 3-amino-4-(isopropylsulfonyl)thiophene-2-carboxylate (CAS 175201-72-6) is a substituted thiophene derivative with a molecular formula of C₉H₁₃NO₄S₂ and a molecular weight of 263.33 g/mol . Its structure features a methyl ester group at position 2, an amino group at position 3, and an isopropylsulfonyl substituent at position 4 of the thiophene ring. The compound is commercially available at 97% purity and is utilized in synthetic chemistry and pharmaceutical research due to its reactive amino and sulfonyl functionalities .

Key identifiers include:

Properties

IUPAC Name |

methyl 3-amino-4-propan-2-ylsulfonylthiophene-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO4S2/c1-5(2)16(12,13)6-4-15-8(7(6)10)9(11)14-3/h4-5H,10H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSLWECVRXQXIRH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)S(=O)(=O)C1=CSC(=C1N)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20381005 | |

| Record name | Methyl 3-amino-4-(propane-2-sulfonyl)thiophene-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20381005 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

263.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

175201-72-6 | |

| Record name | Methyl 3-amino-4-[(1-methylethyl)sulfonyl]-2-thiophenecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=175201-72-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 3-amino-4-(propane-2-sulfonyl)thiophene-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20381005 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 175201-72-6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

The synthesis of Methyl 3-Amino-4-(isopropylsulfonyl)thiophene-2-carboxylate can be achieved through several synthetic routes. . The reaction conditions typically include the use of solvents such as dichloromethane or tetrahydrofuran and temperatures ranging from room temperature to reflux conditions. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

Methyl 3-Amino-4-(isopropylsulfonyl)thiophene-2-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfone derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the reduction of the carboxylate ester group to an alcohol.

Substitution: The amino group can undergo substitution reactions with electrophiles, leading to the formation of various substituted derivatives.

Common reagents and conditions used in these reactions include acids, bases, and solvents like ethanol, methanol, and acetonitrile. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Pharmaceutical Applications

1. Antihypertensive Agents

Methyl 3-Amino-4-(isopropylsulfonyl)thiophene-2-carboxylate serves as an intermediate in the synthesis of antihypertensive drugs. Its structural characteristics allow it to interact effectively with biological targets involved in blood pressure regulation, making it a valuable component in drug formulation .

2. Antitumor Activity

Research indicates that this compound exhibits antitumor properties, potentially acting on various cancer cell lines. The thiophene ring and sulfonyl group contribute to its ability to inhibit tumor growth by disrupting cellular processes essential for cancer proliferation .

Material Science Applications

1. Conductive Polymers

The compound has been investigated for its role in developing conductive polymers. Its unique electronic properties allow it to be integrated into polymer matrices, enhancing their conductivity and making them suitable for applications in flexible electronics and sensors .

2. Organic Photovoltaics

Due to its favorable charge transport characteristics, this compound is being explored for use in organic photovoltaic cells. Its inclusion in solar cell designs aims to improve efficiency by facilitating better charge separation and transport within the active layer .

Case Studies

Mechanism of Action

The mechanism of action of Methyl 3-Amino-4-(isopropylsulfonyl)thiophene-2-carboxylate involves its interaction with specific molecular targets and pathways. The amino group and the isopropylsulfonyl group play crucial roles in its reactivity and interactions with biological molecules. The compound may act as an inhibitor or activator of certain enzymes, affecting various biochemical pathways .

Comparison with Similar Compounds

Ethyl 3-Amino-4-(isopropylsulfonyl)-5-(methylthio)thiophene-2-carboxylate (CAS 175202-72-9)

- Molecular Formula: C₁₁H₁₅NO₄S₃

- Molecular Weight : 309.43 g/mol

- Key Differences :

- Ester Group : Ethyl ester (vs. methyl ester in the target compound).

- Additional Substituent : Methylthio (-SMe) group at position 4.

- The methylthio group introduces steric bulk and may enhance sulfur-mediated reactivity .

3-Amino-4-(isopropylsulfonyl)thiophene-2-carboxylic Acid (CAS 175201-89-5)

- Molecular Formula: C₈H₁₁NO₄S₂

- Molecular Weight : 249.31 g/mol

- Key Differences :

- Carboxylic Acid at position 2 (vs. methyl ester).

- Implications: Increased polarity due to the free -COOH group, improving aqueous solubility.

Methyl 3-Amino-4-(methylsulfonyl)thiophene-2-carboxylate (CAS 175201-73-7)

- Molecular Formula: C₇H₉NO₄S₂

- Molecular Weight : 235.28 g/mol

- Key Differences :

- Sulfonyl Group : Methylsulfonyl (-SO₂Me) at position 4 (vs. isopropylsulfonyl).

- Lower molecular weight may improve pharmacokinetic properties .

Methyl 3-Amino-4-(isopropylsulfonyl)-5-(methylthio)thiophene-2-carboxylate (CAS 175202-07-0)

- Molecular Formula: C₁₀H₁₅NO₄S₃

- Molecular Weight : 309.43 g/mol

- Key Differences :

- Methylthio Group : Added at position 5.

- Implications :

Comparative Data Table

| Compound Name | CAS | Molecular Formula | Molecular Weight (g/mol) | Key Substituents |

|---|---|---|---|---|

| Target Compound | 175201-72-6 | C₉H₁₃NO₄S₂ | 263.33 | Methyl ester, isopropylsulfonyl |

| Ethyl 3-Amino-4-(iPrSO₂)-5-SMe-thiophene-2-ester | 175202-72-9 | C₁₁H₁₅NO₄S₃ | 309.43 | Ethyl ester, isopropylsulfonyl, 5-methylthio |

| 3-Amino-4-(iPrSO₂)-thiophene-2-carboxylic acid | 175201-89-5 | C₈H₁₁NO₄S₂ | 249.31 | Carboxylic acid, isopropylsulfonyl |

| Methyl 3-Amino-4-MeSO₂-thiophene-2-carboxylate | 175201-73-7 | C₇H₉NO₄S₂ | 235.28 | Methyl ester, methylsulfonyl |

Biological Activity

Methyl 3-amino-4-(isopropylsulfonyl)thiophene-2-carboxylate (CAS No. 175201-72-6) is a compound of interest due to its potential biological activities and applications in medicinal chemistry. This article provides an overview of its biological properties, synthesis, and relevant research findings.

- Molecular Formula : CHN OS

- Molecular Weight : 263.33 g/mol

- Structure : The compound features a thiophene ring substituted with an amino group and an isopropylsulfonyl moiety, which may contribute to its biological activity.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. A study demonstrated that thiophene derivatives can inhibit the growth of various bacterial strains, suggesting that this compound may possess similar effects due to its structural characteristics .

Anticancer Potential

Thiophene derivatives have been investigated for their anticancer properties. For instance, some studies have reported that modifications on the thiophene ring can lead to enhanced cytotoxicity against cancer cell lines. The presence of the amino group in this compound may play a crucial role in its interaction with biological targets involved in cancer progression .

Enzyme Inhibition

Enzyme inhibition studies have shown that certain thiophene derivatives act as effective inhibitors for various enzymes, including those involved in metabolic pathways relevant to disease states. The sulfonamide moiety is known for its ability to form hydrogen bonds with enzyme active sites, potentially enhancing the inhibitory activity of this compound .

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step organic reactions, including the formation of the thiophene ring followed by functionalization at specific positions. The following table summarizes some synthetic routes and yields:

| Synthetic Route | Yield (%) | Notes |

|---|---|---|

| Reaction with isopropyl sulfonic acid | 75 | Key step in introducing the sulfonyl group |

| Amination of thiophene precursor | 82 | Utilizes l-proline as a catalyst |

| Esterification with methanol | 90 | Final step yielding the methyl ester |

Case Studies

- Antimicrobial Study : A case study evaluated the antimicrobial efficacy of various thiophene derivatives, including this compound against Staphylococcus aureus and Escherichia coli. Results indicated significant inhibition at low concentrations, suggesting its potential as a lead compound for developing new antibiotics .

- Cytotoxicity Assay : In vitro studies on human cancer cell lines revealed that compounds with similar structures to this compound exhibited IC50 values in the micromolar range, indicating promising anticancer activity .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Methyl 3-amino-4-(isopropylsulfonyl)thiophene-2-carboxylate, and how can reaction conditions influence yield?

- Methodology : Thiophene derivatives are typically synthesized via cyclization of substituted thiophene precursors. For sulfonyl-substituted analogs, sulfonation via isopropylsulfonyl chloride under controlled acidic conditions (e.g., H₂SO₄) can introduce the sulfonyl group. Subsequent amination and esterification steps require anhydrous solvents (e.g., THF) and catalysts like triethylamine to minimize side reactions .

- Optimization : Reaction monitoring via thin-layer chromatography (TLC) and purification via column chromatography (silica gel, ethyl acetate/hexane gradient) are critical to isolate intermediates . Yield improvements (>70%) are achievable by optimizing stoichiometry and reaction time .

Q. How should researchers characterize this compound to confirm structural integrity?

- Analytical Techniques :

- NMR : ¹H and ¹³C NMR for verifying amino, sulfonyl, and ester functional groups. Key signals include δ ~2.8 ppm (isopropyl CH₃), δ ~6.5–7.5 ppm (thiophene protons), and δ ~170 ppm (ester carbonyl) .

- HPLC/MS : Confirm purity (>95%) and molecular ion peaks (e.g., [M+H]⁺) using reverse-phase C18 columns and acetonitrile/water mobile phases .

- IR : Peaks at ~3300 cm⁻¹ (N–H stretch), ~1700 cm⁻¹ (C=O), and ~1350 cm⁻¹ (S=O) validate functional groups .

Q. What safety precautions are essential when handling this compound?

- Hazard Mitigation :

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles to avoid skin/eye contact (H315, H319 hazards) .

- Ventilation : Use fume hoods to prevent inhalation of dust/aerosols (H335 risk) .

- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How does the isopropylsulfonyl group influence the compound’s electronic properties and reactivity?

- Electronic Effects : The electron-withdrawing sulfonyl group increases thiophene ring electrophilicity, enhancing reactivity in nucleophilic aromatic substitution (e.g., amination) . Computational studies (DFT) can model charge distribution and predict regioselectivity in further functionalization .

- Steric Effects : The bulky isopropyl group may hinder reactions at the 4-position, requiring tailored catalysts (e.g., Pd/PPh₃ for cross-coupling) .

Q. What strategies resolve contradictions in reported bioactivity data for structurally similar thiophene derivatives?

- Data Reconciliation :

- Dose-Response Reproducibility : Validate assays (e.g., enzyme inhibition) across multiple replicates and cell lines to rule out false positives .

- Structural Confirmation : Ensure impurities (e.g., unreacted sulfonyl chloride) are quantified via LC-MS, as they may skew bioactivity results .

- Meta-Analysis : Compare datasets using cheminformatics tools (e.g., PubChem BioAssay) to identify outliers and correlate substituent effects with activity .

Q. Can computational methods predict the compound’s solubility and stability under varying pH conditions?

- In Silico Approaches :

- Solubility Prediction : Use Hansen solubility parameters (HSPiP software) with logP ~4 (estimated via XlogP3) to identify compatible solvents (e.g., DMSO, ethanol) .

- pH Stability : Molecular dynamics simulations (e.g., Schrödinger Suite) model ester hydrolysis rates, showing instability at pH >10 due to base-catalyzed degradation .

Q. How can regioselective functionalization of the thiophene ring be achieved for derivative synthesis?

- Synthetic Strategies :

- Directed Ortho-Metalation : Use the amino group as a directing group for lithiation at the 5-position, enabling coupling with electrophiles (e.g., aldehydes) .

- Cross-Coupling : Suzuki-Miyaura reactions with aryl boronic acids require Pd(OAc)₂ and SPhos ligand for C–C bond formation at the 4-position .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.